N-Cbz-3-piperidinecarboxylic acid t-butyl ester
Overview
Description
N-Cbz-3-piperidinecarboxylic acid t-butyl ester is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is commonly used as a protecting group for amines in organic synthesis. In recent years, researchers have explored the potential of this compound in various scientific research applications, including drug discovery and development.
Scientific Research Applications
Asymmetric Synthesis
N-Cbz-3-piperidinecarboxylic acid t-butyl ester and its analogues are crucial in the asymmetric synthesis of piperidine derivatives. For example, asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives have been achieved using N-Cbz protected analogues. These compounds have been synthesized starting from basic amino acids like L-aspartic acid, utilizing methods such as tribenzylation and alkylation, leading to the key intermediates with high diastereomeric excess. These synthetic routes offer new pathways for the preparation of enantiomerically pure piperidine-based compounds, which are valuable in medicinal chemistry and drug development (Xue et al., 2002).
Continuous Flow Synthesis
This compound is also instrumental in the development of continuous flow synthesis methods. A notable application is the one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones. This method leverages the in situ hydrolysis of tert-butyl esters, showcasing the ester's role in streamlining synthetic processes for complex organic molecules (Herath & Cosford, 2010).
Biohydroxylations
Biohydroxylation processes have been enhanced using this compound. The compound, when incubated with the fungus Beauveria bassiana, leads to regioselective hydroxylation, particularly yielding 4-hydroxylated products. This bioconversion process underscores the potential of this compound in enzymatic reactions and biotransformations, paving the way for novel methodologies in organic synthesis and pharmaceutical development (Aitken et al., 1998).
Deprotection Studies
The compound finds use in the deprotection of tert-butyl carbamates, esters, and ethers. Studies using aqueous phosphoric acid have shown that this compound can be effectively deprotected under mild and environmentally benign conditions. This research highlights the utility of the ester in selective deprotection strategies, which are crucial for the synthesis of complex organic molecules and drug intermediates (Li et al., 2006).
properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-10-7-11-19(12-15)17(21)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAGHPPCSNECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404824 | |
Record name | N-Cbz-3-piperidinecarboxylic acid t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301180-04-1 | |
Record name | N-Cbz-3-piperidinecarboxylic acid t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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